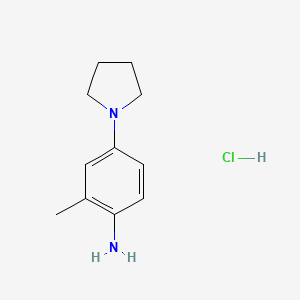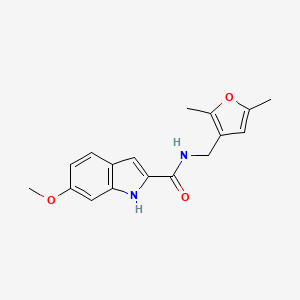
N-((2,5-dimethylfuran-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivatives in the presence of a catalyst.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, amides can undergo hydrolysis to form carboxylic acids and amines . The rate of this reaction can be influenced by factors such as temperature, pH, and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and molecular weight, can be determined using various analytical methods. These properties can influence the compound’s behavior in chemical reactions and its suitability for certain applications.Applications De Recherche Scientifique
Organic Synthesis Techniques
Research has focused on developing novel synthetic routes and methodologies for indole derivatives, which are important in pharmaceuticals and agrochemicals. For instance, the synthesis of indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines demonstrates the versatility of indole chemistry and its potential for creating a wide range of biologically active compounds (Clark et al., 1991). Similarly, the preparation of N-methoxy-N-methylamides from carboxylic acids showcases a method that could be applicable to the synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide (Kim et al., 2003).
Potential in Medicinal Chemistry
Compounds with structures similar to N-((2,5-dimethylfuran-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide have been explored for their medicinal properties. For example, the study of indole-benzimidazole derivatives points to the potential of such compounds in developing therapeutics (Wang et al., 2016). The exploration of indole derivatives as epidemal growth factor receptor inhibitors and anticancer agents further underscores the importance of indole chemistry in drug discovery (Lan et al., 2017).
Advances in Heterocyclic Chemistry
The synthesis of complex heterocyclic compounds, such as furoindole derivatives, exemplifies the ongoing research in creating novel structures with potential applications in materials science and pharmacology (Grinev et al., 1977). Such research contributes to the understanding of the chemical and physical properties of these compounds, paving the way for their application in various scientific fields.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, while others may pose a risk of fire or explosion. Safety data sheets (SDS) provide information on the hazards associated with a compound and the precautions that should be taken when handling it .
Propriétés
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-10-6-13(11(2)22-10)9-18-17(20)16-7-12-4-5-14(21-3)8-15(12)19-16/h4-8,19H,9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIDRFZYGSFCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CC3=C(N2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2866581.png)

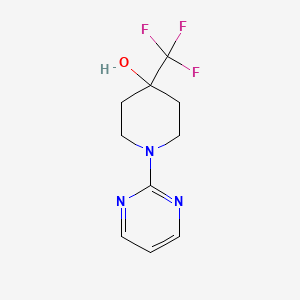
![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2866591.png)
![1-[(3-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2866592.png)
![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2866593.png)
![N-(3-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866594.png)
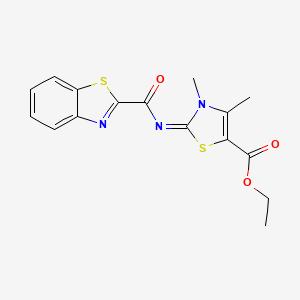
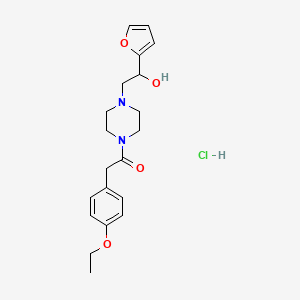
![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine](/img/structure/B2866597.png)
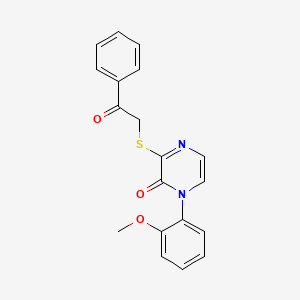
![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2866600.png)
